Pipecuronium bromide
Overview
Description
Pipecuronium bromide is a bisquaternary aminosteroid muscle relaxant. It is primarily used as a non-depolarizing neuromuscular blocking agent during anesthesia and surgical procedures. This compound works by blocking nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation .
Mechanism of Action
Target of Action
Pipecuronium bromide primarily targets the neuronal acetylcholine receptor subunit alpha-2 , as well as the M2 and M3 muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
This compound is a nondepolarizing neuromuscular blocking agent . It inhibits neuromuscular transmission by competing with acetylcholine for the cholinergic receptors of the motor end plate, thereby reducing the response of the end plate to acetylcholine . This type of neuromuscular block is usually antagonized by anticholinesterase agents .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By blocking the action of acetylcholine at the neuromuscular junction, this compound prevents the transmission of nerve impulses to the muscles, leading to muscle relaxation and paralysis .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by a low clearance rate and a long elimination half-life . The steady-state volume of distribution is large, indicating that the drug is widely distributed in the body . The clearance rate is approximately 0.16 L/h/kg, and the elimination half-life is about 87 minutes . This compound is largely eliminated through the kidney .
Result of Action
The primary result of this compound’s action is skeletal muscle paralysis . The paralysis is selective initially and usually appears in the following muscles consecutively: levator muscles of eyelids, muscles of mastication, limb muscles, abdominal muscles, muscles of the glottis, and finally, the intercostal muscles and the diaphragm . Neuromuscular blocking agents like this compound have no clinically significant effect on consciousness or the pain threshold .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s physiological state, and the presence of diseases such as renal or hepatic disease can significantly alter the distribution and elimination of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Pipecuronium bromide is synthesized through a multi-step process involving the reaction of steroidal intermediates with piperazine derivatives. The key steps include:
Formation of the steroidal backbone: This involves the synthesis of the androstane skeleton.
Introduction of piperazine moieties: Piperazine derivatives are introduced to the steroidal backbone through nucleophilic substitution reactions.
Quaternization: The final step involves the quaternization of the piperazine nitrogen atoms using methyl bromide to form the bisquaternary structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Pipecuronium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the steroidal backbone.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like piperazine derivatives are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Pipecuronium bromide has several scientific research applications:
Chemistry: It is used as a model compound in the study of quaternary ammonium compounds and their reactions.
Biology: The compound is used to study neuromuscular transmission and the effects of neuromuscular blocking agents.
Medicine: this compound is used in clinical research to evaluate its efficacy and safety as a muscle relaxant during surgical procedures.
Industry: It is used in the development of new anesthetic drugs and muscle relaxants
Comparison with Similar Compounds
Similar Compounds
Pancuronium bromide: Another bisquaternary aminosteroid muscle relaxant with similar neuromuscular blocking properties.
Rocuronium bromide: A non-depolarizing neuromuscular blocking agent with a faster onset of action compared to pipecuronium bromide.
Vecuronium bromide: A muscle relaxant with intermediate duration of action
Uniqueness
This compound is unique due to its long duration of action and minimal cardiovascular effects. It is considered one of the most potent neuromuscular blocking agents in its class, making it highly effective for use in prolonged surgical procedures .
Properties
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h26-33H,9-23H2,1-8H3;2*1H/q+2;;/p-2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWBOBJCRVVBJF-YTGGZNJNSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CC[N+](CC4)(C)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H62Br2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68399-58-6 (Parent) | |
Record name | Pipecuronium bromide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052212029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023478 | |
Record name | Pipecuronium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
762.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52212-02-9 | |
Record name | Pipecuronium bromide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052212029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipecuronium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-[(2β,3α,5α,16β,17β)-3,17-bis(acetoxy)androstane-2,16-diyl]bis[1,1-dimethylpiperazinium] dibromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPECURONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6ZTY81RE1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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